molecular formula C10H14N2O B1266479 (3-Phenylpropyl)urea CAS No. 25017-27-0

(3-Phenylpropyl)urea

Cat. No. B1266479
CAS RN: 25017-27-0
M. Wt: 178.23 g/mol
InChI Key: YDORGPSKSSWFBX-UHFFFAOYSA-N
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Description

(3-Phenylpropyl)urea is a compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is a powder at room temperature .


Synthesis Analysis

A method for the synthesis of N-substituted ureas, such as (3-Phenylpropyl)urea, involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules having commercial applications .


Molecular Structure Analysis

(3-Phenylpropyl)urea contains a total of 27 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea derivative . It contains a total of 27 atoms, including 14 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .


Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .


Physical And Chemical Properties Analysis

(3-Phenylpropyl)urea is a powder at room temperature .

Scientific Research Applications

Supramolecular Chemistry

(3-Phenylpropyl)urea exhibits interesting properties in the formation of supramolecular layers . In crystallography studies, it has been observed to form double supramolecular layers parallel to the bc plane by intermolecular N-H…O hydrogen bonding . This characteristic is significant for the development of new materials with specific molecular orientations and can be applied in the design of advanced crystalline structures.

Molecular Synthesis

The compound is used in the synthesis of more complex molecules. For example, it has been prepared by the reaction of Woollins’ reagent with 3-phenylpropan-1-amine, indicating its utility as a building block in organic synthesis . This application is crucial for creating new compounds with potential pharmaceutical or industrial uses.

Polyurethane Ionomers

3-Phenylpropyl)urea can be a component in the production of polyurethane ionomers (PUIs). These materials have a wide range of applications due to their physicochemical properties, such as forming dispersions and emulsions in water, which is beneficial for coatings, adhesives, and inks . The presence of urea groups in PUIs can affect their phase structure and thermal properties, making them suitable for specialized engineering applications.

Electronics

The incorporation of (3-Phenylpropyl)urea into polymers can lead to materials with specific dielectric and mechanical properties. These materials are valuable in electronics for applications such as insulators, semiconductors, or components in electronic devices . Their unique properties can be tailored for specific functions in electronic circuits.

Safety and Hazards

(3-Phenylpropyl)urea is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for (3-Phenylpropyl)urea were not found, research into urea and its derivatives continues to be an active area of study. For example, strategies to reduce ammonia emissions, a byproduct of urea hydrolysis, are being explored . Additionally, the development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation is important .

properties

IUPAC Name

3-phenylpropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDORGPSKSSWFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179718
Record name Urea, (3-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenylpropyl)urea

CAS RN

25017-27-0
Record name N-(3-Phenylpropyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25017-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (3-phenylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (3-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the supramolecular structure of (3-Phenylpropyl)urea and how does it arise?

A1: (3-Phenylpropyl)urea molecules self-assemble into a layered structure stabilized by intermolecular hydrogen bonding. [] Specifically, the N—H groups of the urea moiety act as hydrogen bond donors, forming bonds with the oxygen atoms of neighboring molecules. This interaction pattern leads to the formation of double supramolecular layers that extend parallel to the bc plane of the crystal lattice. [] These layers are further characterized by R22(8) and R21(6) ring motifs, which describe the specific hydrogen bonding patterns along the b- and c-axis directions, respectively. []

Q2: Does the structure of (3-Phenylpropyl)urea provide insights into potential biological activity?

A2: While the research on (3-Phenylpropyl)urea primarily focuses on its crystal structure, [] a related compound, 2-((S)-3-(3-((S)-2-amino-3-phenylpropyl)urea)-2,6-dioxo-piperidin-1-yl)-N-hydroxyacetamide hydrochloride, has been identified as an inhibitor of aminopeptidase N. [] This enzyme plays a role in tumor progression, and the inhibitory activity of the related compound suggests that modifications to the (3-Phenylpropyl)urea structure could potentially lead to compounds with anti-tumor properties. [] Further research is needed to explore the structure-activity relationship and potential therapeutic applications of (3-Phenylpropyl)urea derivatives.

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